molecular formula C11H16ClNO B2843237 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 82924-85-4

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2843237
CAS No.: 82924-85-4
M. Wt: 213.71
InChI Key: HJZZVVJCAXPAQA-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 82924-85-4) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6 and a methyl group at position 1 of the isoquinoline scaffold. It is commercially available with 95% purity and is utilized in pharmaceutical research, though specific applications require further elucidation . Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.7 g/mol (calculated). The hydrochloride salt enhances solubility, a critical factor in drug formulation.

Properties

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZVVJCAXPAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinolines. For 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, this method involves cyclizing a β-phenylethylamine precursor with formaldehyde under acidic conditions. A representative protocol from patent literature involves:

  • Starting Material : 3-Methoxyphenethylamine (1.0 equiv) reacts with formaldehyde (1.2 equiv) in hydrochloric acid (5% w/v) at 40°C for 28 hours.
  • Cyclization : The reaction proceeds via iminium ion formation, followed by intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline core.
  • Methylation : Post-cyclization, the 1-methyl group is introduced using methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous dichloromethane.
  • Salt Formation : The free base is treated with concentrated HCl in ethanol to yield the hydrochloride salt.

Key Data :

Parameter Value Source
Yield (Cyclization) 83.4%
Reaction Time 28 hours
Purity (HPLC) >98%

Bischler-Napieralski Reaction

This method involves dehydrative cyclization of N-acyl-β-phenylethylamines using phosphoryl chloride (POCl₃) or other Lewis acids:

  • Acylation : 3-Methoxyphenethylamine is acylated with acetyl chloride to form N-acetyl-3-methoxyphenethylamine.
  • Cyclization : The acylated intermediate undergoes cyclization with POCl₃ at 80°C, forming the dihydroisoquinoline intermediate.
  • Reduction : The dihydroisoquinoline is reduced with sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline.
  • Methylation and Salt Formation : Similar to the Pictet-Spengler route.

Optimization Insight : Excess POCl₃ (3.0 equiv) improves cyclization efficiency but requires careful quenching to avoid side reactions.

Modern Catalytic Methods

Reductive Amination with Triethylsilane

A protocol adapted from Thieme Connect employs reductive amination for N-alkylation:

  • Intermediate Formation : 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with paraformaldehyde (1.5 equiv) in dry dichloromethane.
  • Reduction : Triethylsilane (2.5 equiv) and trifluoroacetic acid (13 equiv) are added to facilitate imine reduction at room temperature.
  • Hydrochloride Formation : The product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Data :

Parameter Value Source
Yield 41% (one-step)
Reaction Time 2.5 hours

Palladium-Catalyzed Coupling

While primarily used for N-aryl derivatives, Suzuki-Miyaura coupling can be adapted for methyl group introduction:

  • Borylation : A boronic ester derivative of 6-methoxy-1,2,3,4-tetrahydroisoquinoline is prepared.
  • Cross-Coupling : Reaction with methyl iodide under Pd(PPh₃)₄ catalysis (10 mol%) in degassed 1,4-dioxane at 75°C.
  • Workup : The crude product is purified via flash chromatography and converted to the hydrochloride salt.

Limitation : Lower yields (~30%) due to competing side reactions.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and safety:

  • Cyclization in Flow : A mixture of 3-methoxyphenethylamine and formaldehyde is pumped through a heated reactor (40°C) with a residence time of 2 hours.
  • In-Line Methylation : Methyl chloride gas is introduced post-cyclization under pressurized conditions.
  • Automated Salt Formation : The free base is mixed with HCl in a continuous crystallizer, yielding >99% purity.

Advantages :

  • 50% reduction in reaction time compared to batch processes.
  • Consistent product quality (RSD <1% by HPLC).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Pictet-Spengler 83.4% >98% High Moderate
Bischler-Napieralski 75% 95% Moderate Low
Reductive Amination 41% 97% Low High
Continuous Flow 90% >99% Very High High

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-methylation at the 3-position occurs with excess methyl iodide.
  • Solution : Use controlled stoichiometry (1.2 equiv methyl iodide) and low temperatures (0–5°C).

Purification Difficulties

  • Issue : Residual triethylsilane complicates isolation.
  • Solution : Sequential washes with sodium bicarbonate and brine.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Research indicates that it might serve as a candidate for drug formulation aimed at conditions such as depression and anxiety due to its interaction with neurotransmitter systems .

Case Study: Neuroprotective Effects

A study explored the neuroprotective properties of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improvement in cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Neuropharmacology Studies

In neuropharmacology, this compound is utilized to examine its effects on neurotransmitter systems. It has been shown to influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .

Data Table: Neurotransmitter Interaction

NeurotransmitterEffect of Compound
DopamineModulation of receptor activity
SerotoninEnhancement of signaling pathways

Analytical Chemistry

This compound serves as a standard reference material in analytical methods. Its stability and well-defined chemical properties make it suitable for developing sensitive detection techniques for related compounds .

Application in Detection Techniques

The compound has been employed in high-performance liquid chromatography (HPLC) methods to quantify similar alkaloids in plant extracts, demonstrating its utility in analytical chemistry .

Natural Product Synthesis

This compound acts as an important intermediate in the synthesis of various bioactive molecules. Its structural properties facilitate the creation of new drugs with enhanced efficacy through synthetic pathways involving tetrahydroisoquinoline derivatives .

Synthesis Pathway Example

A synthetic route involving the cyclization of β-phenylethylamine derivatives has been documented, showcasing the compound's role as a precursor in producing complex alkaloids.

Behavioral Research

In behavioral studies, this compound is used to assess its impact on animal behavior. Research has indicated that it may have anxiolytic effects, making it a candidate for further investigation into its therapeutic potential for anxiety disorders .

Behavioral Study Findings

In controlled experiments with rodents, administration of this compound resulted in reduced anxiety-like behaviors measured through established protocols such as the elevated plus maze test .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity/Notes
6-Methoxy-1-methyl-THIQ·HCl (Main Compound) 6-OCH₃, 1-CH₃ 213.7 High purity (95%), stable hydrochloride salt Limited direct toxicity data; structural analogs suggest CNS activity .
6,7-Dimethoxy-1-methyl-THIQ·HCl (CAS 2328-12-3) 6,7-di-OCH₃, 1-CH₃ 243.7 Higher polarity due to two methoxy groups Antitumor potential noted in dimethoxy derivatives; LD₅₀ data unavailable .
6-Methoxy-THIQ·HCl (CAS 57196-62-0) 6-OCH₃ 199.6 Lacks 1-CH₃; lower molecular weight Reduced lipophilicity vs. methylated analogs; used in neurotransmitter studies .
1-Phenyl-6,7-dimethoxy-THIQ·HCl (3a) 6,7-di-OCH₃, 1-Ph 305.8 Melting point: 251–254°C High toxicity (LD₅₀ = 280 mg/kg in mice); antitumor candidate .
7-Fluoro-6-methoxy-THIQ·HCl 6-OCH₃, 7-F 217.7 Fluorine enhances metabolic stability Potential CNS applications; no in vivo data reported .
(S)-6,7-Dimethoxy-THIQ-3-carboxylic Acid·HCl 6,7-di-OCH₃, 3-COOH 301.7 Carboxylic acid adds acidity Used in chiral drug synthesis; modulates receptor interactions .

Key Observations :

Dimethoxy derivatives (e.g., 6,7-di-OCH₃) exhibit marked antitumor activity but with higher toxicity (e.g., compound 3a) . Fluorine substitution (7-F) improves metabolic stability, a feature leveraged in CNS drug design .

Physicochemical Properties :

  • The 1-phenyl substituent in compound 3a increases molecular weight and melting point (251–254°C), suggesting crystalline stability .
  • Carboxylic acid derivatives (e.g., ) introduce polarity, altering solubility and binding affinity .

Synthetic Accessibility :

  • Methyl and methoxy groups are synthetically accessible via reductive amination and etherification, as seen in the synthesis of 7-benzyloxy-6-methoxy derivatives .

Biological Activity

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 82924-85-4) is a compound belonging to the tetrahydroisoquinoline class, which has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClNO
  • Molecular Weight : 213.70 g/mol
  • Melting Point : 230-232.5°C

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry.

1. Neuropharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives can affect neurotransmitter systems, particularly:

  • Dopamine Receptors : Compounds in this class have shown potential in modulating dopamine receptors, which are crucial for various neurological functions and are implicated in disorders such as Parkinson's disease.
  • Serotonin Receptors : Some studies suggest that derivatives can act as ligands for serotonin receptors (5-HTR), influencing mood and anxiety .

2. Anti-inflammatory Properties

This compound has demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory conditions .

3. Antioxidant Activity

The compound has been reported to possess antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neural tissues .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Monoamine Oxidases (MAO) : This compound has been shown to inhibit both MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters like serotonin and dopamine .
  • Interaction with TRPV Receptors : It has been identified as active at transient receptor potential vanilloid (TRPV) receptors, which play roles in pain sensation and neurogenic inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:

StudyFindings
Teitel et al. (1974)Found that tetrahydroisoquinoline derivatives exhibit significant activity against MAO enzymes .
O'Dell et al. (2007)Reported on the anti-inflammatory effects of isoquinoline derivatives in various cell models .
Recent Review (2021)Summarized the structural–activity relationship (SAR) of THIQ analogs and their diverse biological activities .

Q & A

Q. Optimization Strategies :

  • Employ catalytic hydrogenation for reductive steps to minimize byproducts .
  • Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity .

Basic Research Question

  • 1H/13C NMR :
    • The methoxy group (6-OCH3) appears as a singlet at ~δ 3.8 ppm (1H NMR) and ~δ 55 ppm (13C NMR).
    • The N-methyl group (1-CH3) shows a triplet at ~δ 2.5 ppm (coupled with adjacent protons) .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 212.1 (free base) and chloride adducts .

Advanced Tip : X-ray crystallography can resolve ambiguities in stereochemistry and substitution patterns .

How does the 1-methyl substitution influence biological activity compared to non-methylated analogs?

Advanced Research Question
The 1-methyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Comparative studies with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (lacking the methyl group) show:

  • Receptor binding : Increased affinity for α-adrenergic receptors due to steric effects .
  • Metabolic stability : Methylation reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes .

Q. Experimental Design :

  • Perform radioligand binding assays (e.g., [3H]-prazosin for α1-receptors) .
  • Compare pharmacokinetic profiles in vitro (microsomal stability assays) .

How can contradictory data on biological activities of methoxy-substituted tetrahydroisoquinolines be resolved?

Advanced Research Question
Contradictions often arise from substituent positional isomers (e.g., 6- vs. 7-methoxy) or assay variability. Methodological solutions include:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions .
  • Structural controls : Synthesize and test 6-methoxy and 7-methoxy derivatives side-by-side .
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like purity (>95%) and salt form (hydrochloride vs. free base) .

Case Study : 6-Methoxy derivatives show higher serotonin receptor inhibition than 7-methoxy analogs due to steric hindrance differences .

What factors influence the stability of this compound during storage?

Basic Research Question

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture : Hydrochloride salts are hygroscopic; use desiccants (silica gel) in sealed containers .
  • pH stability : Avoid aqueous solutions with pH > 7, which promote free base precipitation .

Q. Stability Testing Protocol :

Accelerated degradation studies (40°C/75% RH for 6 months).

Monitor purity via HPLC and degradation products via LC-MS .

Which in vitro assays are suitable for evaluating neurotransmitter receptor affinity?

Advanced Research Question

  • Radioligand binding :
    • α1-Adrenergic: [3H]-Prazosin .
    • Serotonin (5-HT2A): [3H]-Ketanserin .
  • Functional assays :
    • Calcium flux assays (FLIPR) for Gq-coupled receptors .
    • cAMP accumulation for Gi/o-coupled targets .

Data Interpretation : Normalize results to reference compounds (e.g., clonidine for α2-receptors) and report IC50 values with 95% confidence intervals .

How to design SAR studies comparing 1-methyl vs. 1-benzyl derivatives?

Advanced Research Question

  • Synthetic strategy : Replace methyl with benzyl via reductive amination using benzaldehyde .
  • Biological testing : Compare receptor selectivity (e.g., benzyl groups may enhance opioid receptor binding) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict steric and electronic interactions .

Q. SAR Table :

Derivativeα1-AR IC50 (nM)5-HT2A IC50 (nM)LogP
1-Methyl120 ± 15450 ± 301.8
1-Benzyl85 ± 10220 ± 253.2

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